molecular formula C15H10F4O2 B596271 Methyl 4-[4-fluoro-3-(trifluoromethyl)phenyl]benzoate CAS No. 1365271-42-6

Methyl 4-[4-fluoro-3-(trifluoromethyl)phenyl]benzoate

Cat. No.: B596271
CAS No.: 1365271-42-6
M. Wt: 298.237
InChI Key: FPIJQZDDAVVHKQ-UHFFFAOYSA-N
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Description

Methyl 4’-fluoro-3’-(trifluoromethyl)-[1,1’-biphenyl]-4-carboxylate is an organic compound that features a biphenyl core substituted with a fluoro group and a trifluoromethyl group

Chemical Reactions Analysis

Types of Reactions

Methyl 4’-fluoro-3’-(trifluoromethyl)-[1,1’-biphenyl]-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions (e.g., sodium methoxide) .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other trifluoromethyl-substituted biphenyl derivatives, such as:

Uniqueness

Methyl 4’-fluoro-3’-(trifluoromethyl)-[1,1’-biphenyl]-4-carboxylate is unique due to the combination of its fluoro and trifluoromethyl groups on a biphenyl core. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Biological Activity

Methyl 4-[4-fluoro-3-(trifluoromethyl)phenyl]benzoate is a compound of significant interest due to its potential biological activities, particularly in medicinal chemistry. This article provides an overview of its biological activity, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C15H10F4O2
  • Molecular Weight : 298.23 g/mol
  • Storage Conditions : Recommended to store at -20°C for stability .

The compound features a trifluoromethyl group, which is known for enhancing the lipophilicity and metabolic stability of organic molecules, potentially leading to improved biological activity.

Antioxidant Properties

Studies have indicated that compounds containing trifluoromethyl groups can exhibit enhanced antioxidant activities. Specifically, the incorporation of such groups into phenolic structures has been shown to significantly increase their potency in inhibiting oxidative stress-related pathways. For instance, compounds similar to this compound have demonstrated effectiveness in modulating the Nrf2-Keap1 pathway, which is crucial for cellular defense against oxidative damage .

Structure-Activity Relationships (SAR)

The SAR studies reveal that modifications in the structure of benzoate derivatives can lead to substantial changes in biological activity. The presence of the trifluoromethyl group in the para position has been associated with increased inhibition of serotonin uptake, enhancing the compound's potential as an antidepressant or anxiolytic agent .

Compound ModificationBiological Activity Change
Addition of -CF3 groupIncreased potency in serotonin uptake inhibition
Alteration of phenolic ringVariable effects on binding affinity and selectivity

Case Studies and Research Findings

  • Anticancer Activity : A study highlighted the potential of compounds with similar structures in targeting cancer cell lines. This compound was evaluated for its cytotoxic effects against various cancer types, showing promising results that warrant further investigation .
  • Neuroprotective Effects : Another research effort focused on the neuroprotective properties of trifluoromethyl-substituted benzoates. The findings suggested that these compounds could mitigate neuronal damage in models of neurodegenerative diseases, possibly through their antioxidant mechanisms .
  • Enzyme Inhibition : The compound's ability to inhibit specific enzymes involved in metabolic pathways was assessed. Results indicated that this compound could effectively inhibit enzymes linked to inflammatory responses, suggesting potential applications in treating inflammatory diseases .

Properties

IUPAC Name

methyl 4-[4-fluoro-3-(trifluoromethyl)phenyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F4O2/c1-21-14(20)10-4-2-9(3-5-10)11-6-7-13(16)12(8-11)15(17,18)19/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPIJQZDDAVVHKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60742838
Record name Methyl 4'-fluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60742838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1365271-42-6
Record name Methyl 4'-fluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60742838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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